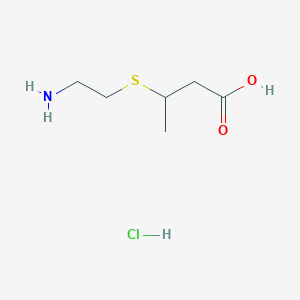
3-O-Alil-SN-glicerol
Descripción general
Descripción
3-O-Allyl-SN-glycerol: is a chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is also known by its IUPAC name, (2R)-3-(allyloxy)-1,2-propanediol . This compound is characterized by the presence of an allyl group attached to the glycerol backbone, making it a versatile intermediate in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-O-Allyl-SN-glycerol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .
Biology: In biological research, 3-O-Allyl-SN-glycerol is studied for its potential role in cellular processes and metabolic pathways. It is used in the synthesis of bioactive molecules and as a substrate in enzymatic reactions .
Medicine: In the medical field, 3-O-Allyl-SN-glycerol is investigated for its potential therapeutic applications. It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .
Industry: Industrially, 3-O-Allyl-SN-glycerol is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Allyl-SN-glycerol typically involves the reaction of glycerol with allyl alcohol under specific conditions. One common method is the etherification of glycerol with allyl alcohol in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the allyl ether bond.
Industrial Production Methods: In industrial settings, the production of 3-O-Allyl-SN-glycerol can be achieved through the transesterification of triglycerides with allyl alcohol. This process involves the use of catalysts such as sodium methoxide or potassium hydroxide to promote the reaction . The resulting product is then purified through distillation or other separation techniques to obtain high-purity 3-O-Allyl-SN-glycerol.
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Allyl-SN-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the allyl group, which is highly reactive.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines in the presence of a base catalyst.
Major Products: The major products formed from these reactions include allyl-substituted glycerol derivatives, such as allyl ethers and allyl esters .
Mecanismo De Acción
The mechanism of action of 3-O-Allyl-SN-glycerol involves its interaction with specific molecular targets and pathways. The allyl group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, affecting their function and activity .
Comparación Con Compuestos Similares
Diacylglycerols: These compounds are similar to 3-O-Allyl-SN-glycerol but contain two fatty acid chains instead of an allyl group.
Alkylglycerols: These compounds have an alkyl group attached to the glycerol backbone instead of an allyl group.
Uniqueness: The presence of the allyl group in 3-O-Allyl-SN-glycerol makes it unique compared to other glycerol derivatives. This functional group imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications .
Propiedades
IUPAC Name |
(2R)-3-prop-2-enoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCOSURAUIXFG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2395880.png)


![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)

![10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2395889.png)





![Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2395897.png)

![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)
